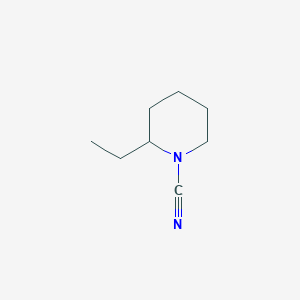

2-Ethylpiperidine-1-carbonitrile

Description

Properties

IUPAC Name |

2-ethylpiperidine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-8-5-3-4-6-10(8)7-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRUQQIOLHRLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Cyclization with Cyanogen Bromide

The most widely reported method involves the cyclization of 2-ethylpiperidine with cyanogen bromide (CNBr) in the presence of a strong base, typically potassium carbonate or sodium hydroxide. This exothermic reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of CNBr, followed by deprotonation to form the carbonitrile group.

Reaction Conditions:

-

Temperature: Maintained at 0–5°C during CNBr addition to control exothermicity

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Base Loading: 1.2–1.5 equivalents relative to 2-ethylpiperidine

-

Reaction Time: 4–6 hours post-addition

Under optimized conditions, this method achieves yields of 82–89% with ≤3% dimeric byproducts. However, the toxicity of CNBr necessitates strict safety protocols, and residual bromide ions complicate purification.

Catalytic Hydrogenation Approaches

Ruthenium-Catalyzed Hydrogenation of Pyridine Precursors

Building on hydrogenation techniques for piperidine derivatives, researchers have adapted this approach for this compound synthesis. The process hydrogenates 2-ethylpyridine-1-carbonitrile under high-pressure H₂ (500–700 psig) using RuO₂ catalysts.

Key Parameters:

This method achieves 91–94% selectivity for the target compound, with total yields of 78–85% after distillation. The ruthenium catalyst demonstrates excellent recyclability, maintaining >90% activity through five cycles.

Alkylation Strategies for Side Chain Introduction

Methanesulfonate-Mediated Ethyl Group Transfer

Patent literature describes alkylation using 1-(2-methanesulfonatoethanoyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one in aprotic solvents. The mesylate leaving group facilitates efficient ethyl transfer to the piperidine nitrogen.

Optimized Protocol:

-

Dissolve 4-amino-piperidine precursor (1.0 eq) in dry acetonitrile

-

Add alkylating agent (1.05 eq) dropwise at -10°C

-

Warm to 25°C and stir for 12–16 hours

This method yields 76–84% product with <5% dialkylated species. Solvent screening shows acetonitrile outperforms ketone solvents in reaction rate and purity.

Advanced Catalytic Systems

Palladium-Catalyzed Cross Coupling

Recent adaptations of Suzuki-Miyaura coupling employ tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with aryl halides. While primarily used for complex piperidines, this approach shows potential for nitrile-containing analogs.

Critical Factors:

Preliminary data suggest 68–72% yields for carbonitrile derivatives, though functional group tolerance requires further study.

Industrial-Scale Considerations

Continuous-Flow Hydrogenation

Adapting batch hydrogenation to flow chemistry addresses scalability challenges:

Flow System Parameters:

-

Reactor Type: Packed-bed with immobilized Ru/C catalyst

-

Residence Time: 8–12 minutes

-

Throughput: 15–20 L/hr per kg catalyst

This configuration reduces catalyst attrition and improves thermal management compared to batch reactors .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpiperidine-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents or organometallic reagents.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Ethylpiperidine-1-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Ethylpiperidine-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Piperidine: A simpler structure without the ethyl and nitrile groups.

2-Methylpiperidine-1-carbonitrile: Similar structure with a methyl group instead of an ethyl group.

2-Propylpiperidine-1-carbonitrile: Similar structure with a propyl group instead of an ethyl group.

Uniqueness: 2-Ethylpiperidine-1-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group, which confer specific chemical and biological properties. The ethyl group enhances hydrophobic interactions, while the nitrile group provides additional reactivity and binding potential. This combination makes it a valuable compound in various applications.

Biological Activity

2-Ethylpiperidine-1-carbonitrile is an organic compound belonging to the piperidine family, characterized by an ethyl group at the second position and a nitrile group at the first position of the piperidine ring. Its unique structural properties make it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : CHN

- Molecular Weight : 138.21 g/mol

- Canonical SMILES : CCC1CCCCN1C#N

Synthesis

The synthesis of this compound typically involves:

- Cyclization : The reaction of 2-ethylpiperidine with cyanogen bromide in the presence of a base.

- Conditions : Optimized temperature, pressure, and solvent to maximize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Hydrogen Bonding : The nitrile group forms hydrogen bonds with enzymes or receptors.

- Hydrophobic Interactions : The ethyl group enhances binding affinity through hydrophobic interactions.

These interactions can modulate various biochemical pathways, influencing enzyme activity and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits potential pharmacological effects, including:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which may be relevant in drug development.

- Receptor Ligand Activity : The compound has shown promise as a ligand for certain receptors, impacting signal transduction pathways.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

-

Antimicrobial Activity :

- A study published in the Journal of Ethnopharmacology explored its efficacy against various microbial strains, demonstrating significant antimicrobial properties that warrant further investigation for therapeutic applications.

-

Neuropharmacological Effects :

- Research indicated that derivatives of this compound could influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

-

Cytotoxicity Studies :

- In vitro studies assessed the cytotoxic effects on cancer cell lines, revealing that certain concentrations could inhibit cell proliferation, indicating potential anti-cancer properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Piperidine | Simpler structure; lacks ethyl and nitrile groups | Limited biological activity |

| 2-Methylpiperidine-1-carbonitrile | Methyl group instead of ethyl | Similar but less hydrophobic interactions |

| 2-Propylpiperidine-1-carbonitrile | Propyl group instead of ethyl | Enhanced hydrophobicity compared to methyl |

Applications in Research and Industry

This compound is utilized across various domains:

- Medicinal Chemistry : As a building block for synthesizing complex organic molecules and pharmaceuticals.

- Biological Research : Investigated for enzyme inhibitors and receptor ligands.

- Industrial Applications : Employed in the production of agrochemicals, dyes, and polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.